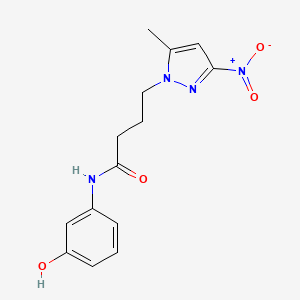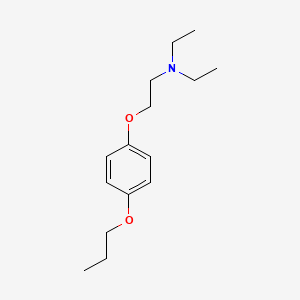![molecular formula C21H30N4O B5060807 (3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has been extensively studied for its potential applications in various fields of research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is not fully understood. However, it has been found to act as a potent inhibitor of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has several advantages and limitations for laboratory experiments. One of the advantages is its potential therapeutic applications in various fields of research. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is the lack of understanding of its exact mechanism of action. It is also important to note that further research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for the research of (3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol. One of the future directions is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another future direction is to study its potential use as an analgesic and anti-inflammatory agent. It is also important to further investigate its mechanism of action and potential limitations for laboratory experiments.
Conclusion:
In conclusion, (3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol can be synthesized through various methods. One of the commonly used methods is the reduction of the corresponding ketone using sodium borohydride in methanol. Another method involves the reaction of 4-(1-azepanyl)-1-benzylpiperidine with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The yield of the product varies depending on the method used.
Eigenschaften
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[(1-phenylpyrazol-4-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c26-21-17-23(13-10-20(21)24-11-6-1-2-7-12-24)15-18-14-22-25(16-18)19-8-4-3-5-9-19/h3-5,8-9,14,16,20-21,26H,1-2,6-7,10-13,15,17H2/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRDNXFUYCFUPV-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2O)CC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)
![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)
![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)

![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)